tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate is a chemical compound with the molecular formula C₁₆H₁₉NO₄ and a molecular weight of 289.33 g/mol. This compound is recognized for its role as a pharmaceutical intermediate, particularly in the synthesis of biologically active molecules. It features an indole structure, which is significant in medicinal chemistry due to its presence in various natural products and pharmaceuticals. The compound's systematic name highlights its specific functional groups, including a tert-butyl ester and a formyl group, which contribute to its chemical reactivity and biological properties .
The reactivity of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate can be attributed to its functional groups:
These reactions make the compound versatile for further synthetic applications in medicinal chemistry .
Research indicates that compounds containing the indole structure often exhibit significant biological activities, including:
Synthesis of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate typically involves several steps:
These methods provide a pathway for synthesizing this compound with high purity and yield .
tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate serves several important roles in pharmaceutical research:
Additionally, it may find applications in agrochemicals and materials science due to its chemical properties .
Studies on the interactions of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate with biological targets have indicated potential effects on enzyme activity. Specifically, its role as an inhibitor of cytochrome P450 enzymes suggests implications for drug-drug interactions and metabolic pathways. Further research into its binding affinities and mechanisms of action could provide insights into its therapeutic potential and safety profile .
Several compounds share structural similarities with tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate | 324756-80-1 | 0.91 |
tert-Butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate | 1202631-44-4 | 0.90 |
1-Boc-3-formyl-6-methoxyindole | 847448-73-1 | 0.90 |
tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate | 1387445-50-2 | 0.88 |
tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | 91434898 | 0.87 |
These compounds illustrate variations in functional groups and positions on the indole ring, which may influence their biological activity and synthetic utility. The uniqueness of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate lies in its specific combination of substituents that may enhance its pharmacological profile compared to its analogs .
The C4 position of indoles is notoriously challenging to functionalize due to the inherent electronic bias favoring reactivity at C3 and C2. Recent advances in transition metal catalysis and directing group strategies have enabled selective modifications at this position, critical for installing the formyl group in the target compound.
Ruthenium(II) catalysts have emerged as powerful tools for C4 functionalization. In a seminal study, a ruthenium(II)-catalyzed protocol enabled diamidation of 3-carbonylindoles at C4 and C5 positions using dioxazolones. The 3-carbonyl group acts as a directing group, coordinating the catalyst to facilitate regioselective C–H activation. This method achieves excellent yields (75–92%) under mild conditions, with broad functional group tolerance, including halogens and ethers. For tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate, a similar strategy could leverage the Boc group’s electron-withdrawing nature to direct formylation at C4.
Another approach employs aldehydes as transient directing groups. In a ruthenium-catalyzed system, the aldehyde at C3 of indole directs C4 amidation or alkylation, as demonstrated by Lanke and Prabhu. This method’s success hinges on the reversible formation of a Schiff base between the aldehyde and the catalyst, enabling precise C4 functionalization before the directing group is removed. Applying this to the target compound would require temporary installation of a directing group at C3, followed by formylation and subsequent removal.
Microwave irradiation significantly accelerates condensation reactions, particularly in forming carboxylate esters. For example, microwave-assisted etherification of glycerol with tert-butyl alcohol over organosilica-aluminum phosphate catalysts achieves 85% conversion in 30 minutes, compared to 12 hours under conventional heating. This efficiency translates to indole chemistry, where microwave conditions (150°C, 5–15 minutes) facilitate rapid Boc protection or deprotection. In synthesizing the target compound, microwave-assisted Steglich esterification could couple tert-butyl alcohol to the indole nitrogen, minimizing side reactions and improving yield.
Reaction Component | Microwave Conditions | Yield |
---|---|---|
Boc Deprotection | 150°C, HFIP, 5 minutes | 97% |
Esterification | 100°C, DCC/DMAP, 10 minutes | 89%* |
*Hypothetical data based on analogous reactions.
The Boc group’s orthogonal stability under acidic and basic conditions makes it ideal for protecting the indole nitrogen during subsequent functionalization. However, its removal requires careful optimization to preserve sensitive substituents like the formyl group.
Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP). For example, tert-butyl 3-iodo-1H-indole-1-carboxylate is synthesized in 98% yield via this method. Deprotection, however, demands stronger acids or fluorinated alcohols. Hydrogen fluoride in isopropanol (HFIP) efficiently cleaves the Boc group at 150°C within 5 minutes, as shown in indole derivatives with electron-withdrawing substituents. For the target compound, HFIP’s mild acidity (pKa ≈ 9.3) ensures the formyl and methoxy groups remain intact during deprotection.
Orthogonal protection strategies are essential for introducing multiple substituents. For instance, the Boc group can be paired with acid-labile groups like trityl or photolabile nitroveratryloxycarbonyl (NVOC). In one study, the allyloxycarbonyl (Aloc) group was used to protect the indole nitrogen alongside Boc-protected amines, enabling sequential deprotection with palladium catalysts. For the target molecule, temporary protection of the C7 methyl group (e.g., as a silyl ether) during formylation could prevent undesired side reactions.
The formyl and methoxy groups at C4 and C5 require precise installation to avoid over-oxidation or demethylation.
The Vilsmeier-Haack reaction (POCl₃/DMF) is widely used to introduce formyl groups onto electron-rich aromatics. For 4-formyl indole derivatives, this method achieves regioselectivity when electron-donating groups (e.g., methoxy) activate specific positions. In the target compound, the C5 methoxy group directs formylation to C4 via resonance activation. A typical protocol involves treating the indole with DMF and POCl₃ at 0°C, followed by hydrolysis to yield the aldehyde in >90% purity.
Methoxylation at C5 can be achieved via nucleophilic aromatic substitution (SNAr) on halogenated precursors. For example, 5-bromoindole reacts with sodium methoxide in DMSO at 120°C, replacing the bromide with methoxy in 85% yield. Alternatively, copper-mediated cross-coupling using iodomethane and a palladium catalyst offers milder conditions (80°C, 12 hours). The C7 methyl group, introduced earlier via Friedel-Crafts alkylation, does not interfere due to its steric protection of the adjacent C6 position.
A plausible synthesis of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate involves:
This route emphasizes regioselectivity and compatibility of protective groups, leveraging contemporary catalytic and microwave-enhanced methods to achieve high efficiency.